Cilengitide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EMD-85189 involves the formation of a cyclic peptide structure. The process typically includes the following steps:
Peptide Synthesis: Linear peptide chains are synthesized using solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptides are cyclized through a head-to-tail cyclization process to form the cyclic structure.
Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods: Industrial production of EMD-85189 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale SPPS is employed to produce the linear peptide chains.
Cyclization and Purification: The cyclization and purification steps are scaled up to handle larger quantities of the compound.
Quality Control: Rigorous quality control measures, including HPLC and mass spectrometry, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: EMD-85189 primarily undergoes interactions with integrins rather than traditional chemical reactions like oxidation or reduction. it can be involved in:
Binding Reactions: EMD-85189 binds selectively to integrins αvβ3 and αvβ5, inhibiting their activity.
Inhibition Reactions: The compound inhibits integrin-mediated cell adhesion and migration.
Common Reagents and Conditions:
Reagents: The synthesis of EMD-85189 involves amino acids, coupling reagents (e.g., HBTU), and cyclization agents.
Major Products Formed: The primary product formed from these reactions is the cyclic peptide EMD-85189 itself, which exhibits high purity and potency .
Scientific Research Applications
EMD-85189 has a wide range of scientific research applications, including:
Cancer Research: EMD-85189 is extensively studied for its anticancer properties.
Biology: The compound is used to study cell adhesion, migration, and signaling pathways involving integrins.
Industry: The compound is utilized in the development of integrin inhibitors and other therapeutic agents.
Mechanism of Action
EMD-85189 exerts its effects by binding to and inhibiting the activities of integrins αvβ3 and αvβ5. This inhibition disrupts endothelial cell-cell interactions, endothelial cell-matrix interactions, and angiogenesis. The molecular targets of EMD-85189 are the integrins themselves, and the pathways involved include the inhibition of integrin-mediated signaling cascades .
Comparison with Similar Compounds
RGD Peptides: These peptides also target integrins and inhibit cell adhesion and migration.
Tirofiban: A small molecule inhibitor of integrin αIIbβ3, used as an antiplatelet agent.
Eptifibatide: Another integrin αIIbβ3 inhibitor, used in the treatment of acute coronary syndrome.
Uniqueness of EMD-85189: EMD-85189 is unique due to its high selectivity and potency for integrins αvβ3 and αvβ5. Unlike other integrin inhibitors, EMD-85189 has shown significant promise in preclinical and clinical studies for its anticancer properties .
Properties
CAS No. |
188969-00-8 |
---|---|
Molecular Formula |
C27H41ClN8O7 |
Molecular Weight |
625.1 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C27H40N8O7.ClH/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H/t17-,18-,19+,22-;/m0./s1 |
InChI Key |
JSBRBZVFFMRGCI-LOPTWHKWSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl |
SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl |
188969-00-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.